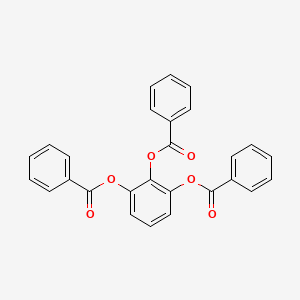

2,6-Bis(benzoyloxy)phenyl benzoate

Número de catálogo B8789525

Peso molecular: 438.4 g/mol

Clave InChI: UVQTYWZUAWYSET-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07511092B2

Procedure details

A 500 ml three-necked round-bottom flask equipped with a magnetic stirrer was charged with 20.0 g (0.142 mol) of benzoyl chloride, 6.2 g (0.05 mol) of pyrogallol, 400 ml of methylene chloride, and 50 ml of tetrahydrofuran (THF). Triethylamine (TEA; 15.3 g, 0.15 mol) was added drop-wise via an addition funnel over a period of 10 min. After the addition of TEA, the solution was stirred for an additional 15 min and subsequently transferred to a 1000 ml separatory funnel. The solution was washed with 150 ml of a 1.0 M solution of HCl (1×), 100 ml of 0.1 M solution of NaOH (2×), 100 ml of 1.0 M solution of HCl (1×), and 100 ml of deionized water (3×). The methylene chloride layer was extracted, dried over MgSO4 for 1 hour, and filtered. The methylene chloride was removed in vacuo, and a viscous oil was recovered. The viscous oil was placed into a minimal amount of methylene chloride and crystallized from hexanes after 2-3 weeks time (slow evaporation of solvent occurred during crystallization) to afford a white, crystalline solid. The solid was filtered and dried in vacuo (30 mm Hg) overnight.

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1([CH:18]=[CH:17][CH:16]=[C:14]([OH:15])[C:12]=1[OH:13])[OH:11].C(Cl)Cl>C(N(CC)CC)C.O1CCCC1>[C:1]([O:11][C:10]1[CH:18]=[CH:17][CH:16]=[C:14]([O:15][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:12]=1[O:13][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

6.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=C(O)C(O)=CC=C1

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

15.3 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution was stirred for an additional 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 ml three-necked round-bottom flask equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequently transferred to a 1000 ml separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The solution was washed with 150 ml of a 1.0 M solution of HCl (1×), 100 ml of 0.1 M solution of NaOH (2×), 100 ml of 1.0 M solution of HCl (1×), and 100 ml of deionized water (3×)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The methylene chloride layer was extracted

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4 for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a viscous oil was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized from hexanes after 2-3 weeks

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

time (slow evaporation of solvent occurred during crystallization)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a white, crystalline solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo (30 mm Hg) overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC1=C(OC(C2=CC=CC=C2)=O)C(OC(C2=CC=CC=C2)=O)=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |